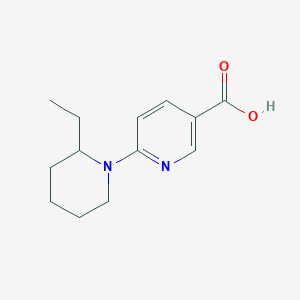
1-(4-Fluorophenyl)-3-phenoxypropan-1-one
Overview
Description
1-(4-Fluorophenyl)-3-phenoxypropan-1-one, also known as 1-FPP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid with a molecular weight of 236.2 g/mol and a melting point of 161-163°C. 1-FPP is a structural analog of the popular hallucinogen 1-benzylpiperazine (BZP).
Scientific Research Applications
Beta-Adrenoceptor Activity
A series of compounds including derivatives of 1-(4-Fluorophenyl)-3-phenoxypropan-1-one were synthesized and evaluated for their beta-adrenoceptor activity. Certain compounds demonstrated potent beta 1-blockade with minimal beta 2-blockade, also exhibiting partial agonist activity. This finding suggests potential applications in cardiovascular research and drug development (Machin et al., 1983).
Anaerobic Transformation in Environmental Studies
Isomeric fluorophenols, similar to 1-(4-Fluorophenyl)-3-phenoxypropan-1-one, were utilized to explore the anaerobic transformation of phenol to benzoate. This research helps in understanding the environmental fate of phenolic compounds and their transformation in anaerobic conditions, relevant for pollution and waste management studies (Genthner et al., 1989).
Crystal Structure and Multicomponent Reactions
The compound 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one was used in a multicomponent reaction to synthesize a novel spiro compound. The study provides insights into the structural aspects and potential synthetic applications of fluorophenyl compounds in medicinal chemistry and material science (Sharma et al., 2013).
Beta 3-Adrenergic Agonists Research
Derivatives of 1-(4-Fluorophenyl)-3-phenoxypropan-1-one were investigated for their role as selective beta 3-adrenergic agonists, highlighting their potential in studying brown adipose tissue and thermogenesis. This research could contribute to obesity treatment strategies by targeting metabolic rate and weight gain (Howe et al., 1992).
Antitumor Agent Development
Research into 2-phenylquinolin-4-ones derivatives, including those with a fluorophenyl group, has led to the discovery of potent anticancer agents. These compounds exhibit significant cytotoxic activity against various cancer cell lines, offering a promising avenue for the development of new cancer therapies (Chou et al., 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBGQOCAWMCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-phenoxypropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



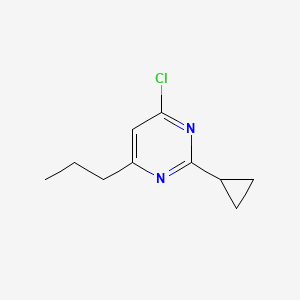
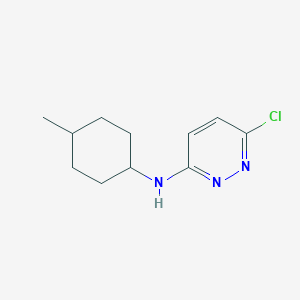
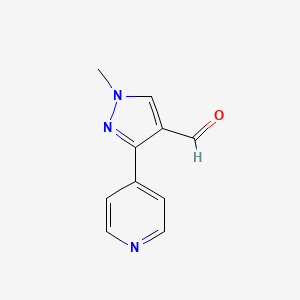
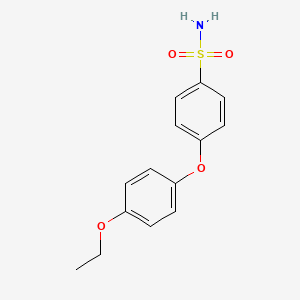
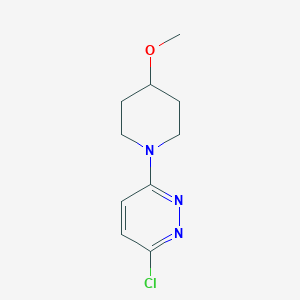
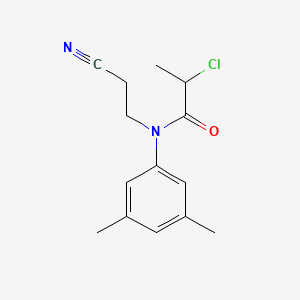
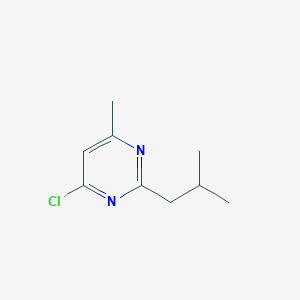
![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
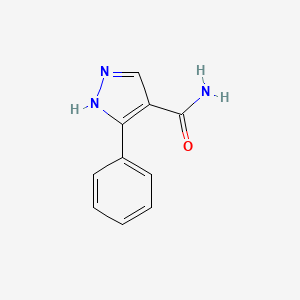
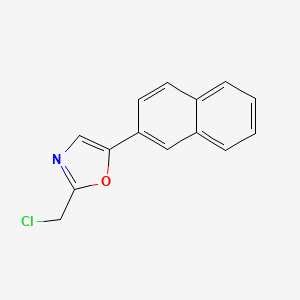
![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
amine](/img/structure/B1486523.png)
